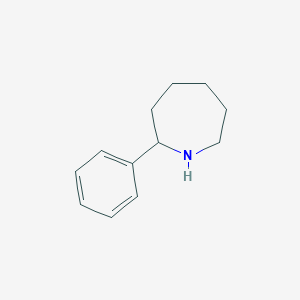

2-Phenylazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRVVKIFIHGQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403201 | |

| Record name | 2-phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-82-8 | |

| Record name | 2-Phenylazepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-2-Phenylazepane: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (R)-2-phenylazepane, a valuable chiral building block in medicinal chemistry. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the key methodologies, including asymmetric catalysis and biocatalysis, complete with actionable experimental protocols and mechanistic insights.

Introduction: The Significance of Chiral Azepanes

The 2-phenylazepane scaffold is a privileged motif in a variety of biologically active molecules. The specific stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity. Consequently, robust and efficient methods for the enantioselective synthesis of (R)-2-phenylazepane are of high importance in drug discovery and development. This guide will explore the most effective strategies to achieve this, with a focus on practical application and scientific rigor.

Strategic Approaches to the Enantioselective Synthesis of (R)-2-Phenylazepane

Two primary strategies have emerged as the most effective for the enantioselective synthesis of (R)-2-phenylazepane: biocatalytic asymmetric reductive amination and transition-metal-catalyzed asymmetric hydrogenation. A third, classical approach utilizing chiral auxiliaries also warrants discussion.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis has revolutionized the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[1][2] Imine reductases (IREDs), also known as reductive aminases (RedAms), are particularly well-suited for the synthesis of (R)-2-phenylazepane.[1][3][4][5] These enzymes catalyze the asymmetric reduction of a cyclic imine precursor or the intramolecular reductive amination of an amino-ketone.[1][3]

The biocatalytic approach offers several advantages:

-

Exceptional Enantioselectivity: Engineered IREDs can achieve enantiomeric excesses (ee) often exceeding 99%.[6]

-

Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature, avoiding the need for harsh reagents or extreme temperatures.

-

Environmental Sustainability: Biocatalysis is a green chemistry approach, reducing the reliance on heavy metals and organic solvents.[2]

A plausible biocatalytic route to (R)-2-phenylazepane involves the intramolecular reductive amination of 6-amino-1-phenylhexan-1-one. The appropriate (R)-selective IRED can be identified through screening of commercially available enzyme panels or through directed evolution.

Diagram 1: Biocatalytic Synthesis of (R)-2-Phenylazepane

Caption: Biocatalytic route to (R)-2-phenylazepane.

Asymmetric Hydrogenation of a Cyclic Imine Precursor

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and well-established method for the synthesis of chiral compounds.[7][8][9][10] For the synthesis of (R)-2-phenylazepane, the key step is the asymmetric hydrogenation of the cyclic imine precursor, 2-phenyl-3,4,5,6-tetrahydro-2H-azepine. This reaction is typically catalyzed by chiral rhodium or iridium complexes.[1][7][8][10][11]

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of cyclic imines.[8][9]

Diagram 2: Asymmetric Hydrogenation Workflow

Caption: Asymmetric hydrogenation of the imine precursor.

Chiral Auxiliary-Mediated Synthesis

A more classical, yet still effective, approach involves the use of a chiral auxiliary.[12] This method relies on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For the synthesis of chiral 2-substituted azepanes, (R)-phenylglycinol has been successfully employed as a chiral auxiliary.[11]

This strategy involves the condensation of the chiral auxiliary with a suitable keto-acid to form a bicyclic lactam. Subsequent diastereoselective reduction of the lactam and removal of the auxiliary affords the desired enantiomer of the 2-substituted azepane.[11] While reliable, this method often requires more synthetic steps compared to catalytic approaches.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of (R)-2-phenylazepane. These are based on established procedures for analogous transformations and may require optimization for this specific target molecule.

Protocol 1: Biocatalytic Asymmetric Reductive Amination

This protocol is adapted from the synthesis of a structurally related chiral diazepane using an engineered imine reductase.[6]

Step 1: Synthesis of 6-Amino-1-phenylhexan-1-one Hydrochloride

A detailed protocol for the synthesis of the amino-ketone precursor would be required here. A potential route could involve the acylation of a protected 6-aminohexanoic acid derivative followed by deprotection.

Step 2: Biocatalytic Reductive Amination

| Parameter | Value |

| Substrate | 6-Amino-1-phenylhexan-1-one HCl |

| Enzyme | (R)-selective Imine Reductase (e.g., from a commercial screening kit) |

| Cofactor | NADP+ |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH), Glucose |

| Buffer | 100 mM Potassium Phosphate, pH 7.5 |

| Temperature | 30 °C |

| Agitation | 200 rpm |

Procedure:

-

To a solution of 100 mM potassium phosphate buffer (pH 7.5) add 6-amino-1-phenylhexan-1-one hydrochloride (1.0 eq).

-

Add NADP+ (0.01 eq), glucose (1.5 eq), and glucose dehydrogenase (GDH, 10 U/mmol substrate).

-

Initiate the reaction by adding the (R)-selective imine reductase (typically 1-5 mg/mL).

-

Incubate the reaction at 30 °C with agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC analysis.

-

Upon completion, quench the reaction by adding an equal volume of acetonitrile.

-

Centrifuge to remove the precipitated enzyme and extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Hydrogenation of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

Step 1: Synthesis of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

This imine precursor can be synthesized via the condensation of 6-amino-1-phenylhexan-1-one.

Procedure:

-

Dissolve 6-amino-1-phenylhexan-1-one hydrochloride in a suitable solvent (e.g., toluene) with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

| Parameter | Value |

| Substrate | 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine |

| Catalyst Precursor | [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ |

| Chiral Ligand | e.g., (R)-BINAP, (R)-SEGPHOS |

| Solvent | Degassed Methanol or Dichloromethane |

| Hydrogen Pressure | 50 bar |

| Temperature | Room Temperature |

Procedure:

-

In a glovebox, charge a pressure reactor with the catalyst precursor (0.5 mol%) and the chiral ligand (0.55 mol%).

-

Add the degassed solvent and stir for 15 minutes to allow for complex formation.

-

Add a solution of the imine substrate in the same solvent.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to 50 bar.

-

Stir the reaction at room temperature for 12-24 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

Characterization of (R)-2-Phenylazepane

The enantiomeric excess of the final product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Expected Analytical Data:

-

Chiral HPLC: A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., hexane/isopropanol with a small amount of diethylamine) should be used to separate the two enantiomers.

-

¹H NMR (CDCl₃): Expected signals for the phenyl protons, the methine proton at C2, and the methylene protons of the azepane ring.

-

¹³C NMR (CDCl₃): Expected signals for the phenyl carbons and the carbons of the azepane ring.

-

Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of this compound.

Conclusion

The enantioselective synthesis of (R)-2-phenylazepane can be effectively achieved through both biocatalytic and asymmetric hydrogenation approaches. The biocatalytic method, utilizing an (R)-selective imine reductase, offers a highly selective, sustainable, and operationally simple route. Asymmetric hydrogenation provides a well-established and powerful alternative, with the choice of chiral ligand being paramount for success. The selection of the optimal synthetic strategy will depend on factors such as the availability of enzymes or catalysts, scalability requirements, and the desired level of enantiopurity. This guide provides a solid foundation for the development of a robust and efficient synthesis of this important chiral building block.

References

- Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. (URL not available)

- Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. (URL not available)

- An alternative stereoselective synthesis of (R)- and (S)

- Chiral auxiliary. Wikipedia. [Link]

- Asymmetric Synthesis of Enantiomerically Pure 2-Substituted Tetrahydro-3-benzazepines and Their Affinity to σ 1 Receptors.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

- Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. Semantic Scholar. [Link]

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL not available)

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. [Link]

- Recent Advances in Biocatalysis for Drug Synthesis. PubMed Central. [Link]

- The (r)evolution of biocatalysis in API synthesis. Manufacturing Chemist. [Link]

- Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PubMed Central. [Link]

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols.

- (PDF) An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters.

- Hyphenation of solid-phase extraction with liquid chromatography and nuclear magnetic resonance: application of HPLC-DAD-SPE-NMR to identification of constituents of Kanahia laniflora. PubMed. [Link]

- Asymmetric synthesis of 2-alkyl-perhydroazepines from[7][11]-bicyclic lactams. PubMed. [Link]

- Biocatalytic Access to Chiral Benzazepines Using Imine Reductases.

- ASYMMETRIC CATALYSIS BY CHIRAL RHODIUM COMPLEXES IN HYDROGENATION AND. Pure and Applied Chemistry. [Link]

- Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. [Link]

- Hyphenated NMR methods in natural products research, Part 2: HPLC-SPE-NMR and other new trends in NMR hyphen

- Recent advancements in HPLC-NMR and applications for natural product profiling and identification.

- Hyphenation of Solid-Phase Extraction with Liquid Chromatography and Nuclear Magnetic Resonance: Application of HPLC-DAD-SPE-NMR to Identification of Constituents of Kanahia laniflora.

- Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.

- Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.

- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbam

- Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. NIH. [Link]

Sources

- 1. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Formal asymmetric biocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (S)-2-Phenylazepane: A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a stereocenter, particularly at the 2-position, dramatically expands the accessible chemical space and often leads to significant improvements in potency, selectivity, and pharmacokinetic properties. (S)-2-phenylazepane, as a chiral building block, represents a key entry point for the synthesis of novel therapeutics targeting a range of disorders, from neurological conditions to infectious diseases. The stereospecific synthesis of this enantiomer is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of robust and scalable methods for the stereospecific synthesis of (S)-2-phenylazepane, with a focus on both cutting-edge biocatalytic approaches and established chemical methodologies.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in the synthesis of (S)-2-phenylazepane lies in the efficient and highly selective installation of the stereocenter at the C2 position. Two principal strategies have emerged as leading solutions: chemoenzymatic asymmetric reduction and transition-metal-catalyzed asymmetric hydrogenation. This guide will delve into the technical details of both, offering a comparative analysis to inform methodology selection based on project-specific requirements such as scale, cost, and available expertise.

Chemoenzymatic Synthesis: The Power of Imine Reductases (IREDs)

Biocatalysis has revolutionized asymmetric synthesis, offering unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of prochiral imines to chiral amines with exceptional enantiomeric excess (ee).[1] The direct reduction of the cyclic imine precursor, 2-phenyl-3,4,5,6-tetrahydro-2H-azepine, presents a highly convergent and efficient route to (S)-2-phenylazepane.

Causality Behind Experimental Choices in IRED-Catalyzed Reduction

The success of an IRED-catalyzed reduction hinges on several key factors:

-

Enzyme Selection: A broad panel of IREDs with varying substrate specificities and stereopreferences are now commercially available. For the synthesis of the (S)-enantiomer, an (S)-selective IRED must be chosen. Screening of a small library of enzymes is often the most effective approach to identify the optimal biocatalyst.

-

Cofactor Regeneration: IREDs require a stoichiometric amount of a reduced nicotinamide cofactor (NADPH or NADH) for activity. To make the process economically viable, an in situ cofactor regeneration system is essential. The most common and robust system utilizes a glucose dehydrogenase (GDH) to reduce NADP⁺ to NADPH, with D-glucose serving as the inexpensive sacrificial reductant.[2]

-

Reaction Medium: The reaction is typically conducted in an aqueous buffer (e.g., potassium phosphate) at a physiologically relevant pH (around 7.0-8.0) to ensure enzyme stability and activity. A small amount of a water-miscible organic co-solvent (e.g., DMSO or isopropanol) may be added to improve the solubility of the imine substrate.

-

Substrate Loading and Reaction Time: Optimizing substrate concentration is crucial to balance reaction efficiency and potential substrate/product inhibition of the enzyme. Reaction progress is monitored over time to determine the optimal endpoint for achieving high conversion and enantioselectivity.

Experimental Workflow for IRED-Catalyzed Synthesis

Caption: Workflow for the chemoenzymatic synthesis of (S)-2-phenylazepane.

Detailed Protocol: IRED-Catalyzed Reduction of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

Materials:

-

2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

-

(S)-selective Imine Reductase (e.g., from a commercial supplier)

-

NADP⁺ sodium salt

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of potassium phosphate buffer (100 mM, pH 7.5) add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and glucose dehydrogenase (GDH, ~10 U).

-

Enzyme Addition: Add the (S)-selective imine reductase to the reaction mixture.

-

Substrate Addition: Dissolve 2-phenyl-3,4,5,6-tetrahydro-2H-azepine (1.0 eq.) in a minimal amount of DMSO and add it dropwise to the reaction mixture.

-

Incubation: Stir the reaction mixture at 30 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Reaction Quenching: Once the reaction is complete, quench by the addition of saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x V).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (S)-2-phenylazepane.

Asymmetric Hydrogenation: A Robust Chemical Approach

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and well-established method for the synthesis of chiral compounds.[3] For the synthesis of (S)-2-phenylazepane, the corresponding cyclic imine, 2-phenyl-3,4,5,6-tetrahydro-2H-azepine, can be hydrogenated using a chiral catalyst, typically a ruthenium or rhodium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[4]

Causality Behind Experimental Choices in Asymmetric Hydrogenation

-

Catalyst System: The choice of the metal and chiral ligand is critical for achieving high enantioselectivity. Ru-BINAP complexes are particularly effective for the hydrogenation of a wide range of substrates, including imines.[5] The (S)-BINAP ligand will stereoselectively deliver hydrogen to one face of the imine, leading to the formation of the (S)-amine.

-

Solvent: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the catalytic activity and enantioselectivity. Alcohols, such as methanol or ethanol, are commonly used for these reactions.

-

Hydrogen Pressure and Temperature: These parameters influence the reaction rate and, in some cases, the enantioselectivity. Optimization is often required to find the ideal balance between reaction time and selectivity.

-

Substrate Purity: The purity of the imine substrate is crucial, as impurities can poison the catalyst and reduce its efficiency.

Reaction Pathway for Asymmetric Hydrogenation

Caption: Key components of the asymmetric hydrogenation of 2-phenyl-3,4,5,6-tetrahydro-2H-azepine.

Detailed Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

Materials:

-

2-Phenyl-3,4,5,6-tetrahydro-2H-azepine

-

[RuCl₂(p-cymene)]₂

-

(S)-BINAP

-

Methanol (anhydrous and degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, to a Schlenk flask charge [RuCl₂(p-cymene)]₂ and (S)-BINAP. Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2-phenyl-3,4,5,6-tetrahydro-2H-azepine in degassed methanol.

-

Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times.

-

Reaction Conditions: Pressurize the autoclave with hydrogen gas (e.g., 10-50 atm) and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

-

Monitoring and Work-up: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS. After completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield (S)-2-phenylazepane.

Comparative Analysis of Synthetic Routes

| Parameter | Chemoenzymatic Synthesis (IRED) | Asymmetric Hydrogenation (Ru-BINAP) |

| Stereoselectivity | Excellent (>99% ee is common) | Very Good to Excellent (typically >95% ee) |

| Reaction Conditions | Mild (aqueous buffer, room temp.) | Harsher (high pressure, elevated temp.) |

| Reagents | Biodegradable, non-toxic | Transition metals, phosphine ligands |

| Scalability | Can be challenging due to enzyme cost/stability | Well-established for large-scale synthesis |

| Substrate Scope | Generally narrower, enzyme-dependent | Broader for a given catalyst system |

| Equipment | Standard laboratory glassware | High-pressure reactor required |

Purification and Characterization of (S)-2-Phenylazepane

Purification

The final product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed as the eluent.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.35-7.20 (m, 5H, Ar-H), ~3.80 (dd, 1H, CH-Ph), ~3.10-2.90 (m, 2H, CH₂-N), ~2.00-1.50 (m, 8H, aliphatic CH₂), ~1.80 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~145.0 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~126.5 (Ar-CH), ~65.0 (CH-Ph), ~48.0 (CH₂-N), ~38.0, ~30.0, ~28.0, ~26.0 (aliphatic CH₂).

-

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product is determined by chiral HPLC analysis. A typical method would involve a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak AD-H or similar

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) with a small amount of a basic additive like diethylamine.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Conclusion

The stereospecific synthesis of (S)-2-phenylazepane is a critical endeavor for the advancement of drug discovery programs. This guide has detailed two powerful and reliable methodologies: chemoenzymatic reduction using imine reductases and transition-metal-catalyzed asymmetric hydrogenation. The choice between these approaches will be dictated by the specific needs of the project, with IREDs offering exceptional selectivity under green conditions, and asymmetric hydrogenation providing a robust and highly scalable alternative. With the protocols and comparative data presented herein, researchers, scientists, and drug development professionals are well-equipped to make informed decisions and efficiently access this valuable chiral building block.

References

- Turner, N. J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]

- Turner, N. J. et al. (2020).

- Noyori, R. (1995). Asymmetric synthesis by metal BINAP catalysts.

- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. BenchChem.

- NPTEL. (2015).

- Turner, N. J., & Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- Grogan, G., & Turner, N. J. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.

- BenchChem. (2025).

- The University of Manchester. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- Phenomenex. (n.d.).

- ACS Publications. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]

- ResearchGate. (2020). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.

- MDPI. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Molecules.

- NPTEL. (2010).

Sources

"2-phenylazepane synthesis via Beckmann rearrangement"

An In-depth Technical Guide to the Synthesis of 2-Phenylazepane via Beckmann Rearrangement

Executive Summary

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic agents. This guide provides a comprehensive, in-depth technical overview for the synthesis of a key derivative, this compound. The synthetic strategy hinges on the classic Beckmann rearrangement for the construction of the seven-membered lactam ring, ε-caprolactam, which serves as a pivotal intermediate. Subsequent functionalization via a proposed Grignard addition to a lactim ether intermediate, followed by reduction, affords the target molecule. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying mechanistic principles and causalities that govern the synthetic choices.

Introduction

The synthesis of medium-sized nitrogen-containing heterocycles, such as azepanes, presents a unique challenge in organic chemistry due to unfavorable enthalpic and entropic barriers.[1] However, their prevalence in bioactive molecules necessitates robust and scalable synthetic routes. The Beckmann rearrangement, a reaction discovered in the mid-1880s, offers a powerful and industrially significant method for the ring expansion of cyclic ketoximes to lactams.[1][2][3] Its most prominent application is the multi-million-ton annual production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4][5]

This guide leverages this foundational reaction to construct the core azepane ring system and subsequently elaborates it to introduce a phenyl substituent at the C2 position, a common motif for modulating pharmacological activity. We will dissect each stage of the synthesis, from the preparation of the oxime precursor to the final reduction, providing a scientifically grounded and practical framework for laboratory execution.

Section 1: The Beckmann Rearrangement: Core Principles

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide or lactam.[6] The reaction is renowned for its efficiency and stereospecificity.

Reaction Mechanism

The archetypal example is the conversion of cyclohexanone oxime to ε-caprolactam.[2] The reaction proceeds through a well-established mechanism:

-

Protonation: The process is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid, which transforms it into a good leaving group (water).[7][8]

-

Rearrangement/Migration: A concerted migration of the alkyl group anti-periplanar to the leaving group occurs. The migrating group attacks the nitrogen atom, displacing the water molecule. This stereospecific migration is the key step, leading to the formation of a highly electrophilic nitrilium ion.[2][9]

-

Nucleophilic Attack: The nitrilium ion is subsequently attacked by a water molecule (or the conjugate base of the acid).[7]

-

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, stable lactam product.[8]

The relief of ring strain in the cyclohexanone system facilitates a concerted step directly to the protonated caprolactam without the formation of discrete intermediates in some cases.[2]

Caption: Key steps in the acid-catalyzed Beckmann rearrangement.

Catalytic Systems

While concentrated sulfuric acid and oleum are the traditional and most common reagents for commercial production, safety and environmental concerns have driven the development of alternative catalysts.[4][10]

| Catalyst System | Solvent | Temperature (°C) | Key Advantages/Disadvantages |

| Sulfuric Acid (85%) / Oleum | Neat | 85 - 125 | Highly efficient, inexpensive; Highly corrosive, exothermic, produces significant ammonium sulfate waste.[7][11] |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile | Reflux | Milder conditions, catalytic; Use of chlorinated reagents.[1][2] |

| Solid Acids (e.g., Zeolites) | Gas Phase | 300 - 400 | Recyclable, reduced waste; High temperatures, potential for catalyst deactivation.[6][12] |

| Brønsted Acidic Ionic Liquids | Ionic Liquid | 100 | Recyclable catalyst/medium; Higher cost, potential product separation challenges.[5][13] |

| Phosphorus Pentoxide (P₂O₅) | Ionic Liquid / MSA | 75 | Eaton's reagent (P₂O₅ in methanesulfonic acid) is a convenient alternative to PPA.[3][14] |

Section 2: Synthetic Strategy and Protocols

The synthesis of this compound is a multi-step process. The overall workflow is designed to first construct the seven-membered ring and then introduce the desired phenyl substituent.

Caption: Stepwise workflow for the synthesis of this compound.

Step 1: Synthesis of Cyclohexanone Oxime

Principle: This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of cyclohexanone to form an oxime.[9][15]

Protocol:

-

To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or pyridine (1.2 eq).

-

Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield cyclohexanone oxime. Purity can be assessed by melting point analysis.

Step 2: Beckmann Rearrangement to ε-Caprolactam

Principle: The acid-catalyzed intramolecular rearrangement of the synthesized oxime to its corresponding lactam. The reaction with sulfuric acid is highly exothermic and must be controlled carefully.[7]

Protocol (Based on BenchChem Procedure): [7] Safety Warning: This reaction is highly exothermic and potentially violent. Perform in a fume hood with a blast shield and appropriate personal protective equipment (PPE). The rearrangement should be done in small portions.

-

In a 1-L beaker, carefully place 10 g of pure cyclohexanone oxime.

-

Add 20 mL of 85% sulfuric acid and begin mixing with a rotary motion.

-

Gently heat the beaker with a low flame until the first bubbles appear.

-

IMMEDIATELY remove the beaker from the heat source and allow the vigorous exothermic reaction to proceed and subside (this takes a few seconds).

-

The resulting acidic solution of ε-caprolactam can be transferred to a larger flask for subsequent workup. For larger scales, this process is repeated with additional 10 g portions of the oxime.

-

For purification, the combined acid solution is diluted with water, boiled with decolorizing carbon, filtered, and neutralized carefully with 50% sodium hydroxide solution.

-

The neutral solution can then be extracted with an organic solvent (e.g., chloroform or dichloromethane) and the solvent removed under reduced pressure to yield crude ε-caprolactam, which can be further purified by vacuum distillation.

Step 3: Phenylation via Grignard Reaction

Principle: Direct reaction of a Grignard reagent with a lactam is often complex. A more controlled approach involves converting the lactam to a more reactive lactim ether. The lactim ether's imino-ether carbon is highly electrophilic and readily undergoes nucleophilic addition with the Grignard reagent to form a cyclic imine.

Protocol (Proposed): Part A: Synthesis of Lactim Ether

-

Dissolve ε-caprolactam (1.0 eq) in a dry, inert solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a potent alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt, (CH₃)₃OBF₄) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or GC-MS for the formation of the lactim ether.

-

Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude lactim ether is often used directly in the next step without extensive purification.

Part B: Grignard Addition

-

Prepare a solution of the crude lactim ether from the previous step in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of phenylmagnesium bromide (PhMgBr) (1.2 eq) in THF dropwise via a syringe or dropping funnel, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour before slowly warming to room temperature.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic imine, 2-phenyl-1-azacycloheptene.

Step 4: Reduction to this compound

Principle: The C=N double bond of the cyclic imine intermediate is readily reduced to a C-N single bond using a standard hydride reducing agent, affording the final saturated azepane ring.

Protocol:

-

Dissolve the crude 2-phenyl-1-azacycloheptene from the previous step in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting imine.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with 1N HCl.

-

Basify the solution with 2N NaOH until pH > 10.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Section 3: Characterization and Analysis

Proper characterization of the final product and key intermediates is crucial to validate the success of the synthesis.

| Compound | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Expected Analytical Data |

| Cyclohexanone Oxime | C₆H₁₁NO | 113.16 | White solid. ¹H NMR will show characteristic peaks for the cyclohexyl protons and a broad singlet for the N-OH proton. | |

| ε-Caprolactam | C₆H₁₁NO | 113.16 | White solid.[16] IR will show a strong amide C=O stretch (~1650 cm⁻¹). ¹H NMR will show distinct methylene protons and a broad NH peak. | |

| 2-Phenyl-1-azacycloheptene | C₁₂H₁₅N | 173.26 | Oil or low-melting solid. Absence of C=O and NH peaks in IR. ¹H NMR will show aromatic protons and aliphatic protons adjacent to the C=N bond will be downfield shifted. | |

| This compound | C₁₂H₁₇N | 175.27 | Oil or low-melting solid.[17] IR will show a characteristic N-H stretch (~3300 cm⁻¹). ¹H NMR will show aromatic protons, a complex multiplet for the methine proton at C2, and a broad singlet for the NH proton. ¹³C NMR will confirm the number of aromatic and aliphatic carbons. MS (ESI+) should show [M+H]⁺ at m/z 176.2. |

Section 4: Safety and Best Practices

-

Strong Acids: Concentrated sulfuric acid and oleum are extremely corrosive and cause severe burns. Always handle them in a chemical fume hood with appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.

-

Exothermic Reaction: The Beckmann rearrangement is highly exothermic. Strict adherence to portion-wise addition and temperature control is critical to prevent a runaway reaction.[7]

-

Grignard Reagents: Phenylmagnesium bromide is highly reactive with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere.

-

Sodium Borohydride: While less reactive than other hydrides, NaBH₄ reacts with acidic and protic solvents to release hydrogen gas. Additions should be controlled, and the reaction should be well-ventilated.

Conclusion

The synthesis of this compound is a compelling example of how a classic named reaction, the Beckmann rearrangement, can be integrated into a modern multi-step sequence to build complex, pharmaceutically relevant scaffolds. This guide provides a robust framework, detailing the transformation from simple cyclohexanone to the target azepane. By understanding the mechanistic underpinnings of each step—from the stereospecific migration in the rearrangement to the nucleophilic logic of the Grignard addition—researchers can effectively troubleshoot and adapt these protocols for the synthesis of other valuable azepane derivatives.

References

- Beckmann rearrangement. Wikipedia.

- New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications.

- Manufacturing process of Caprolactam. Valco Group.

- Qiao, K., et al. (2004). Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process. Chemistry Letters, 33(8), 1032-1033.

- Beckmann Rearrangement. BYJU'S.

- Chemistry of Beckmann Rearrangement. Scribd.

- Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. UCLA Chemistry & Biochemistry.

- Beckmann Rearrangement. Chemistry LibreTexts.

- Guo, S., et al. (2006). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry, 8(1), 23-25.

- An overview of caprolactam synthesis. Taylor & Francis Online.

- Caprolactam production in the organic chemical process. KROHNE Group.

- An overview of caprolactam synthesis. Semantic Scholar.

- Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research.

- Zhang, B., et al. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. ChemCatChem, 12(20), 5069-5073.

- Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime... ResearchGate.

- Scheme of caprolactam production. ResearchGate.

- Furia, M., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(14), 4820-4822.

- Catalyzed Beckmann rearrangement of cyclohexanone oxime in heterogeneous liquid/solid system. Part 2: Influence of acid catalysts and organic promoters. ResearchGate.

- Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Google Patents.

- Not directly cited.

- Beckmann Rearrangement. Master Organic Chemistry.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Propose a mechanism for the two-step synthesis of caprolactam... Homework.Study.com.

- Caprolactam. Wikipedia.

- Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. National Institutes of Health.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Caprolactam. PubChem.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

- Not directly cited.

Sources

- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. valcogroup-valves.com [valcogroup-valves.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 9. scribd.com [scribd.com]

- 10. osti.gov [osti.gov]

- 11. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. byjus.com [byjus.com]

- 16. Caprolactam - Wikipedia [en.wikipedia.org]

- 17. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Spectroscopic Characterization of 2-Phenylazepane

Preamble: Elucidating the Molecular Signature of a Novel Scaffold

In the landscape of contemporary drug discovery and development, the azepane scaffold holds significant interest due to its presence in a variety of biologically active compounds. The introduction of a phenyl group at the 2-position creates a chiral center and introduces conformational constraints that can profoundly influence molecular interactions. A comprehensive understanding of the three-dimensional structure and electronic properties of 2-phenylazepane is therefore paramount for its rational application in medicinal chemistry. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and structural verification. In the absence of extensive published data for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally related compounds to provide a robust analytical methodology.

Foundational Principles: A Spectroscopic Overview

The spectroscopic characterization of an organic molecule is a multi-faceted process, with each technique providing a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity, chemical environment, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the seven-membered azepane ring and the presence of a chiral center. The signals from the azepane ring protons will likely be broad and overlapping multiplets.

Key Predicted Resonances:

-

Aromatic Protons (C₆H₅): The five protons of the monosubstituted benzene ring are expected to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm . Due to the electronic effects of the alkyl substituent, these protons may not be perfectly resolved and could appear as a complex multiplet.

-

Methine Proton (C2-H): The proton at the chiral center (C2), being adjacent to both the nitrogen atom and the phenyl group, will be significantly deshielded. Its signal is predicted to be a multiplet in the range of δ 3.5 - 4.0 ppm . The coupling of this proton with the adjacent methylene protons on C3 and the N-H proton will contribute to its multiplicity.

-

Azepane Methylene Protons (C3-H₂, C4-H₂, C5-H₂, C6-H₂): These twelve protons will give rise to a series of complex and likely overlapping multiplets in the upfield region, broadly from δ 1.4 to 2.0 ppm . The protons on C3 and C7 will be the most deshielded of this group due to their proximity to the nitrogen and the C2 substituent.

-

Amine Proton (N-H): The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, but a typical range would be δ 1.5 - 2.5 ppm . Deuterium exchange (by adding a drop of D₂O to the NMR tube) would cause this signal to disappear, confirming its assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Methine (C2-H) | 3.5 - 4.0 | Multiplet |

| Methylene (C3-C6) | 1.4 - 2.0 | Multiplet |

| Amine (N-H) | 1.5 - 2.5 | Broad Singlet |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments in the molecule.

Key Predicted Resonances:

-

Aromatic Carbons (C₆H₅): The phenyl group will show four distinct signals. The quaternary carbon (C-ipso) attached to the azepane ring is expected around δ 140 - 145 ppm . The ortho, meta, and para carbons will resonate in the typical aromatic region of δ 125 - 130 ppm .

-

Methine Carbon (C2): The carbon of the chiral center, attached to both the nitrogen and the phenyl group, will be significantly downfield, predicted in the range of δ 60 - 65 ppm .

-

Azepane Methylene Carbons (C3-C7): The five methylene carbons of the azepane ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C3 and C7) will be the most deshielded, likely in the range of δ 45 - 55 ppm . The remaining carbons (C4, C5, C6) are expected to resonate further upfield, between δ 25 - 35 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (C-o, m, p) | 125 - 130 |

| Methine (C2) | 60 - 65 |

| Methylene (C3, C7) | 45 - 55 |

| Methylene (C4, C5, C6) | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of at least 10 ppm is recommended.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of at least 200 ppm is necessary.

-

2D NMR (Optional but Recommended): To aid in the assignment of the complex proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Caption: A generalized workflow for the NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₂H₁₇N, corresponding to a monoisotopic mass of approximately 175.1361 g/mol .[1]

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak is expected at m/z = 175 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound.[2]

-

Key Fragmentation Pathways: The fragmentation of cyclic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] For this compound, two primary α-cleavage pathways are anticipated:

-

Loss of the Phenyl Group: Cleavage of the C2-phenyl bond would result in the loss of a phenyl radical (C₆H₅•, 77 Da), leading to a fragment at m/z = 98 .

-

Ring Opening: Cleavage of the C2-C3 bond followed by rearrangement could lead to various smaller fragments. A common fragmentation for cyclic amines involves the loss of an ethylene molecule.[3]

-

Tropylium Ion: The presence of a phenyl group often leads to the formation of a stable tropylium ion (C₇H₇⁺) at m/z = 91 .

-

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₆H₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatography (GC) or liquid chromatography (LC) system coupled to the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard technique for volatile compounds and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to preserve the molecular ion, which is useful for confirming the molecular weight.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer (e.g., quadrupole, time-of-flight).

Sources

Introduction: The Structural Elucidation of a Privileged Scaffold

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Phenylazepane

The azepane ring system is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. When functionalized with a phenyl group at the 2-position, this compound (C₁₂H₁₇N) emerges as a valuable scaffold for drug development, possessing a unique three-dimensional architecture.[1][2][3] Accurate and unambiguous structural characterization is paramount for any further development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple peak assignments to explore the underlying principles that dictate the spectral appearance, including chemical environment effects, spin-spin coupling, and the necessity of two-dimensional (2D) techniques for resolving complex spectral regions. This document is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to leverage NMR for the structural verification of this important molecular framework.

Part 1: Foundational Principles and Experimental Design

The structural complexity of this compound, particularly the flexible seven-membered ring and the presence of numerous diastereotopic protons, necessitates a well-designed NMR strategy. A simple one-dimensional (1D) proton spectrum is insufficient for complete assignment due to significant signal overlap in the aliphatic region. Therefore, a multi-pronged approach is essential.

The Rationale Behind Solvent Selection and Sample Preparation

The quality of an NMR spectrum is profoundly affected by the sample preparation.[4] The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The use of a deuterated solvent is critical for two primary reasons: first, to avoid a large, overwhelming solvent signal in the ¹H spectrum, and second, to provide a deuterium signal for the spectrometer's lock system, which maintains magnetic field stability.[5][6]

An internal standard, typically tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring reproducibility and comparability of data across different instruments.[5][7]

Caption: A typical workflow for the complete structural elucidation of this compound using NMR.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial, and most sensitive, overview of the molecule's proton environment.

Predicted Chemical Shifts and Rationale

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (to a higher ppm value), while electron-donating groups shield them, shifting them upfield.[7][8]

-

Aromatic Protons (H-2' to H-6'): These protons are on the phenyl ring and are significantly deshielded by the ring current effect. They are expected to appear in the 7.20-7.40 ppm region.[9] Due to the free rotation of the C-C bond, the signals for the ortho (H-2'/6'), meta (H-3'/5'), and para (H-4') protons may overlap, often presenting as a complex multiplet.

-

Methine Proton (H-2): This proton is in a unique environment, being both benzylic (adjacent to the phenyl ring) and alpha to the nitrogen atom. Both groups are electron-withdrawing, leading to significant deshielding. Its signal is predicted in the 3.50-4.00 ppm range.

-

Methylene Protons adjacent to Nitrogen (H-7): These protons are alpha to the electron-withdrawing nitrogen atom and are expected to be deshielded relative to other aliphatic protons, likely appearing around 2.80-3.20 ppm .

-

Aliphatic Methylene Protons (H-3, H-4, H-5, H-6): These protons constitute the backbone of the azepane ring. They will resonate in the more shielded, upfield region of the spectrum, typically between 1.50-2.00 ppm . Crucially, the protons within each methylene group (e.g., the two H-3 protons) are diastereotopic due to the chiral center at C-2, meaning they are chemically non-equivalent and can have different chemical shifts and couple to each other. This, combined with coupling to adjacent methylene groups, results in complex, overlapping multiplets that are difficult to assign from the 1D spectrum alone.[10]

-

Amine Proton (N-H): The signal for the N-H proton is highly variable and depends on solvent, concentration, and temperature.[11] It typically appears as a broad singlet and can range from 0.5-5.0 ppm . Its identity can be confirmed by a D₂O exchange experiment, where the N-H proton is replaced by deuterium, causing its signal to disappear from the spectrum.

The Power of 2D COSY for Proton Assignment

¹H-¹H Correlation Spectroscopy (COSY) is indispensable for deciphering the complex aliphatic region.[10] This experiment reveals which protons are spin-coupled to each other, typically those separated by two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for a "walk" around the molecular framework.

Caption: A visualization of the proton coupling network in the azepane ring of this compound.

Starting from the well-defined methine proton (H-2), one can identify its cross-peak to the H-3 protons. From the H-3 protons, a correlation to the H-4 protons can be found, and this process is repeated around the ring (H-4 to H-5, H-5 to H-6, H-6 to H-7), allowing for the unambiguous assignment of all the aliphatic multiplets.

Part 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. This gives a direct count of the carbon environments. For this compound, we expect to see 10 distinct signals (6 for the phenyl ring and 4 for the azepane ring, assuming C3/C6 and C4/C5 are non-equivalent due to the C2 substituent).

Predicted ¹³C Chemical Shifts

Carbon chemical shifts cover a much wider range than proton shifts, making signal overlap less of an issue.[12][13]

| Carbon Atom(s) | Environment | Predicted Chemical Shift (ppm) | Rationale |

| C-1' (ipso) | Aromatic, Quaternary | 140-145 | Attached to the azepane ring; often a weak signal. |

| C-2'/6' (ortho) | Aromatic CH | 126-129 | Standard aromatic region. |

| C-3'/5' (meta) | Aromatic CH | 128-130 | Standard aromatic region. |

| C-4' (para) | Aromatic CH | 127-129 | Standard aromatic region. |

| C-2 | Aliphatic CH (Benzylic, α to N) | 60-65 | Deshielded by both the phenyl ring and the nitrogen atom.[14] |

| C-7 | Aliphatic CH₂ (α to N) | 45-50 | Deshielded by the adjacent nitrogen atom.[14] |

| C-3 | Aliphatic CH₂ | 35-40 | Further from heteroatom, less deshielded. |

| C-6 | Aliphatic CH₂ | 28-32 | |

| C-4, C-5 | Aliphatic CH₂ | 25-30 | Most shielded carbons, furthest from electron-withdrawing groups. |

Definitive Carbon Assignment with 2D HSQC and HMBC

While the above table provides a strong prediction, definitive assignment requires 2D heteronuclear correlation experiments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of carbon assignment. It generates a 2D plot showing cross-peaks that directly correlate a proton with the carbon atom to which it is attached.[15] By using the previously assigned ¹H spectrum, one can simply "read across" from a proton's chemical shift on one axis to the corresponding carbon's chemical shift on the other axis. This allows for the unambiguous assignment of all protonated carbons (C-2, C-3, C-4, C-5, C-6, C-7, and the aromatic CHs).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for confirming the overall connectivity of the molecular fragments.[16] For example, the methine proton H-2 should show an HMBC correlation to the ipso-carbon of the phenyl ring (C-1'), confirming the connection point between the two rings. Similarly, the aromatic protons should show correlations to C-2.

Part 4: Experimental Protocols

Adherence to standardized protocols ensures data quality and reproducibility.

Protocol 1: NMR Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of purified this compound for ¹H NMR (25-50 mg for optimal ¹³C NMR) into a clean, dry vial.[5][17]

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[6]

-

Homogenization: Gently swirl or vortex the vial until the sample is fully dissolved. Complete dissolution is crucial for achieving sharp, symmetrical NMR lines.[18]

-

Internal Standard: Add a small drop (approx. 5 µL) of a 1% TMS in CDCl₃ solution.

-

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug at the tip, transfer the solution into a high-quality, clean 5 mm NMR tube. This step removes any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[5][6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[18]

Protocol 2: Data Acquisition Workflow

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This is an iterative process aimed at maximizing the lock signal and achieving the sharpest possible peak shape for a reference signal (e.g., TMS).

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Check for signal-to-noise and overall spectral quality.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus and will require a greater number of scans.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (typically ~145 Hz).

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range ²⁻³JCH coupling (typically 8-10 Hz).

-

Data Processing: Apply appropriate window functions (e.g., exponential multiplication), Fourier transform, phase correction, and baseline correction to all acquired data. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm or TMS at 0.00 ppm.

Part 5: Advanced Analysis: Conformational Insights

The seven-membered azepane ring is not planar and exists in a dynamic equilibrium of several conformations, such as chair and boat forms.[19] While room temperature NMR typically shows averaged signals, low-temperature NMR studies can sometimes "freeze out" individual conformers, leading to a doubling of signals.[20] Furthermore, detailed analysis of coupling constants (³JHH) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations, can provide valuable insights into the preferred solution-state conformation of the molecule, a critical factor in understanding its interaction with biological targets.[21][22]

Conclusion

The comprehensive NMR analysis of this compound is a multi-step process that relies on the synergistic application of 1D and 2D NMR techniques. While ¹H NMR provides an initial overview, the inherent spectral complexity necessitates the use of COSY to map the proton connectivity. Subsequently, HSQC and HMBC experiments provide the crucial links between the proton and carbon frameworks, allowing for complete and unambiguous assignment of every signal. This rigorous structural verification is the bedrock upon which all further chemical and pharmacological investigation of this important molecular scaffold is built.

References

- Chemical Instrumentation Facility, Iowa State University.

- Georgia Institute of Technology. (2023).

- Faculty of Mathematical & Physical Sciences, UCL.

- University of Notre Dame.

- Scribd.

- University of California, Los Angeles. NMR Chemical Shifts. [Link]

- Nepal Journals Online. (2021).

- Science of Synthesis. Azepines. [Link]

- Royal Society of Chemistry. (2017).

- ACS Publications. (2023).

- PubMed Central. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)

- Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- Chemistry Connected. 1H NMR Chemical Shifts. [Link]

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Emery Pharma. (2018).

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

- PubMed. Concise synthesis of 2-benzazepine derivatives and their biological activity. [Link]

- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

- SciSpace. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1- C HYDROCHLORIDE. [Link]

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- European Pharmaceutical Review. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. [Link]

- ResearchGate. Fig. S2: Conformational analysis of 2r isomers.

- National Institutes of Health.

- PubMed. Analysis of amorphous solid dispersions using 2D solid-state NMR and (1)H T(1)

- MDPI.

- PubMed. 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester. [Link]

- PubMed Central. Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. [Link]

- National Institutes of Health. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. [Link]

Sources

- 1. nepjol.info [nepjol.info]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3466-82-8|this compound|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. emerypharma.com [emerypharma.com]

- 11. chemistryconnected.com [chemistryconnected.com]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Analysis of amorphous solid dispersions using 2D solid-state NMR and (1)H T(1) relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Phenylazepane Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-phenylazepane hydrochloride, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a narrative that intertwines experimental protocols with the underlying scientific rationale. We will navigate the critical steps from crystallization to data refinement, emphasizing the causality behind experimental choices to ensure a robust and reproducible structural determination. The ultimate goal is to elucidate the precise three-dimensional atomic arrangement, which is paramount for understanding the compound's physicochemical properties, guiding further drug design, and securing intellectual property.

Introduction: The Imperative of Structural Clarity in Drug Development

The three-dimensional structure of an active pharmaceutical ingredient (API) is intrinsically linked to its biological function and manufacturability.[1][2] For a molecule like this compound hydrochloride, understanding its crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development.[3] The arrangement of molecules in a crystal lattice dictates critical properties such as solubility, dissolution rate, stability, and bioavailability.[4][5]

Furthermore, many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[6][7] Different polymorphs of the same compound can have drastically different physical properties, which can have significant consequences for the efficacy and safety of a drug product.[4][8] Therefore, the unambiguous determination of the crystal structure of this compound HCl is a crucial first step in its development pathway, providing a definitive fingerprint of the solid-state form.[9] This guide will provide the experimental framework to achieve this.

The Experimental Blueprint: From Solution to Structure

The journey to elucidating the crystal structure of this compound HCl can be visualized as a multi-stage process, each with its own set of critical parameters and decision points. The overall workflow is designed to first produce high-quality single crystals, then to use those crystals to generate diffraction data, and finally to process that data into a refined three-dimensional model of the molecule.

Figure 1: A schematic overview of the experimental workflow for the crystal structure determination of this compound HCl.

Material Preparation: Ensuring Purity

The quality of the starting material is paramount for successful crystallization. The synthesis of this compound should be followed by rigorous purification to remove any unreacted starting materials or byproducts.[10][11][12][13][14] The hydrochloride salt is then typically formed by reacting the purified freebase with hydrochloric acid in a suitable solvent.[15][16]

Protocol 1: Hydrochloride Salt Formation

-

Dissolve the purified this compound freebase in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly add a stoichiometric amount of a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether).

-

Stir the mixture at room temperature. The hydrochloride salt will often precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

-

Confirm the identity and purity of the salt using techniques such as NMR and melting point analysis.

The Art of Crystallization: Cultivating Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[17] For a hydrochloride salt, the choice of solvent is critical, as it must provide a balance of solubility and the ability to form a supersaturated solution from which crystals can nucleate and grow.

A systematic screening of various solvents and crystallization techniques is the most effective approach.[18]

Protocol 2: Crystallization Screening

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures with water).

-

Techniques:

-

Slow Evaporation: Dissolve the this compound HCl in a selected solvent to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-